2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide
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Overview
Description
2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide: is a chemical compound with the molecular formula C8H6BrF3N2O2 and a molecular weight of 299.041 g/mol . This compound is notable for its trifluoromethyl group, which is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as organometallic reagents or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridylacetamides .
Scientific Research Applications
2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine .
Uniqueness
2-[3-Bromo-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetamide is unique due to its specific combination of a bromine atom, a trifluoromethyl group, and a pyridylacetamide structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H6BrF3N2O2 |
---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-[3-bromo-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide |
InChI |
InChI=1S/C8H6BrF3N2O2/c9-5-1-4(8(10,11)12)2-14(7(5)16)3-6(13)15/h1-2H,3H2,(H2,13,15) |
InChI Key |
DYQRETFUQBIAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)N)Br |
Origin of Product |
United States |
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